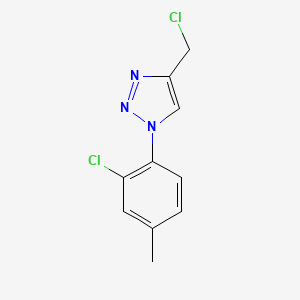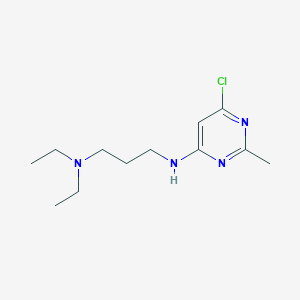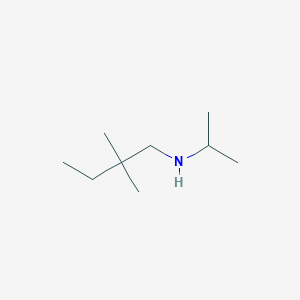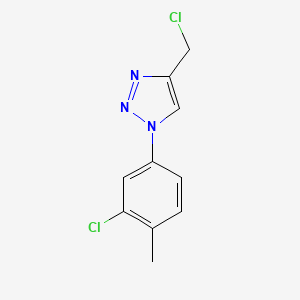
4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile” is a chemical compound with the molecular formula C7H11NO3S and a molecular weight of 189.23 g/mol . It is not intended for human or veterinary use and is used for research purposes.
Molecular Structure Analysis
The molecular structure of “this compound” consists of a tetrahydro-2H-pyran ring with a methylsulfonyl group and a carbonitrile group attached to the 4-position .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 189.23 g/mol and a predicted density of 1.29±0.1 g/cm3 . The boiling point is predicted to be 437.4±45.0 °C .Scientific Research Applications
Synthesis of Complex Molecules
One of the primary applications of 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile is in the synthesis of complex organic molecules. For example, studies have demonstrated its use in the synthesis of novel compounds with potential biological activities. The work by Abyar, Sadeghi, and Mosslemin (2019) showcases the synthesis of novel 2-amino-7-methyl-4-aryl-3-(phenylsulfonyl)pyrano[4,3-b]pyran-5(4H)-one derivatives using a nano catalyst, illustrating the compound's role in facilitating the creation of biologically active pyran and chromene templates (Abyar, Sadeghi, & Mosslemin, 2019).
Investigation of Properties
Research also delves into the properties of molecules related to this compound, such as their phase changes and spin-crossover behavior. Cook et al. (2015) investigated the spin-crossover and crystallographic phase changes in iron(II) complexes of sulfonyl-related ligands, providing insight into the subtle interplay between these phenomena (Cook, Kulmaczewski, Barrett, & Halcrow, 2015).
Applications in Organic Chemistry
Further, the compound and its derivatives find applications in organic chemistry, such as in the synthesis of pyrazolo[3,4-b]pyridines, which serve as potential corrosion inhibitors for mild steel in acidic environments. Dandia, Gupta, Singh, and Quraishi (2013) synthesized pyrazolopyridine derivatives and evaluated their corrosion inhibition performance, demonstrating the compound's utility in materials science (Dandia, Gupta, Singh, & Quraishi, 2013).
Properties
IUPAC Name |
4-methylsulfonyloxane-4-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3S/c1-12(9,10)7(6-8)2-4-11-5-3-7/h2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTMPDDVLWUSFHV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1(CCOCC1)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467400.png)
![N-butyl-2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]acetamide](/img/structure/B1467401.png)


![(1-{[4-(methylsulfanyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B1467405.png)

![5-(6-Chloro-2-methylpyrimidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B1467407.png)

![4-(chloromethyl)-1-[(oxan-4-yl)methyl]-1H-1,2,3-triazole](/img/structure/B1467409.png)
![{1-[(4-bromophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1467411.png)




